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molecular formula C7H6ClN3 B106870 6-Chloro-1H-indazol-3-amine CAS No. 16889-21-7

6-Chloro-1H-indazol-3-amine

Cat. No. B106870
M. Wt: 167.59 g/mol
InChI Key: BPTYMRSBTUERSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051252

Procedure details

Analogously to Example 1, 0.1 mol of 3-amino-6-chloroindazole in 50 ml of pyrocarbonic acid dimethyl ester gives 3-amino-6-chloroindazole-2-carboxylic acid methyl ester (melting point: 198°-200° C; 90% of theory) in 30 minutes at 30°-50° C.
Name
3-amino-6-chloroindazole-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC([N:5]1[C:13]([NH2:14])=[C:12]2[C:7]([CH:8]=[C:9]([Cl:15])[CH:10]=[CH:11]2)=[N:6]1)=O>COC(OC(OC)=O)=O>[NH2:14][C:13]1[C:12]2[C:7](=[CH:8][C:9]([Cl:15])=[CH:10][CH:11]=2)[NH:6][N:5]=1

Inputs

Step One
Name
3-amino-6-chloroindazole-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N1N=C2C=C(C=CC2=C1N)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
COC(=O)OC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC(=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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